1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-methylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-12-7-3-4-8-13(12)11-18-15-10-6-5-9-14(15)17-16(18)21(2,19)20/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMKTIGLGJPAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole can be synthesized through a multi-step process involving the following key steps:
Formation of the Benzimidazole Core: The synthesis typically begins with the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as formic acid or acetic acid, under acidic conditions to form the benzimidazole core.
Introduction of the 2-methylbenzyl Group: The benzimidazole core is then alkylated with 2-methylbenzyl chloride in the presence of a base, such as potassium carbonate or sodium hydride, to introduce the 2-methylbenzyl group.
Sulfonylation: Finally, the methylsulfonyl group is introduced by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base, such as triethylamine or pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Nitric acid, halogens (chlorine, bromine), and acetic acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Nitrobenzoimidazoles, halobenzoimidazoles.
Scientific Research Applications
Antidiabetic Potential
Recent studies have highlighted the potential of benzimidazole derivatives, including those related to 1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole, as α-glucosidase inhibitors. These compounds have been evaluated for their ability to lower blood glucose levels by inhibiting the enzyme responsible for carbohydrate digestion.
- Key Findings :
Antimicrobial Properties
Benzimidazole compounds have shown promise in antimicrobial applications. The sulfur-containing moiety in this compound may enhance its activity against various pathogens.
- Case Study :
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step chemical reactions that allow for structural modifications. The introduction of different substituents can lead to variations in biological activity.
Synthesis Overview
- Step 1 : Formation of the benzimidazole core through condensation reactions.
- Step 2 : Introduction of the methylsulfonyl group via sulfonation techniques.
- Step 3 : Alkylation with 2-methylbenzyl halides to achieve the final product.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, synthesis routes, and biological activities of 1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole with analogous benzimidazoles:
Key Findings
Electron-Withdrawing vs. Methylthio-containing analogs (e.g., 3a) exhibit antimicrobial activity but may lack the metabolic stability of sulfonyl derivatives due to susceptibility to oxidation .
N1 Substituent Effects :
- 2-Methylbenzyl at N1 provides steric bulk and lipophilicity, which may improve membrane permeability compared to smaller groups (e.g., methyl in 3a) or linear chains (e.g., prop-2-ynyl in ) .
- Anticonvulsant benzimidazoles with 2-substituted benzyl groups (e.g., 3g, 3l in ) highlight the importance of aromaticity at N1 for CNS penetration.
Biological Activity Trends: Sulfonyl/hydrosulfonyl derivatives (target compound, ) are prioritized in anticancer research due to their ability to inhibit kinases or DNA repair enzymes. Methylthio or thiol derivatives (e.g., ) are more commonly explored for non-therapeutic applications like corrosion inhibition.
Synthetic Accessibility :
- The target compound requires oxidation steps (e.g., Oxone®), which add complexity compared to direct alkylation/arylation methods used for methylthio or arylthiourea derivatives .
Biological Activity
1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C₁₆H₁₆N₂O₂S
- Molecular Weight : 300.4 g/mol
- CAS Number : 886922-61-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzimidazole core can inhibit enzymes involved in cell division and other critical cellular processes. This interaction may lead to apoptosis in cancer cells and exhibit antimicrobial effects against various pathogens.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- MDA-MB-231 (Breast Cancer) : IC₅₀ values indicate effective growth inhibition.
- HepG2 (Liver Cancer) : Similar trends in cytotoxicity were observed.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 5.0 | High |
| HepG2 | 7.0 | Moderate |
| LLC-PK1 (Non-cancerous) | >20 | N/A |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/L) |
|---|---|
| Staphylococcus aureus | 0.39 |
| Escherichia coli | 0.78 |
| Candida albicans | 0.50 |
Case Studies and Research Findings
- In vitro Studies : A study highlighted that compounds similar to this compound showed significant inhibition of microtubule assembly at concentrations around 20 µM, indicating potential as microtubule-destabilizing agents .
- Apoptosis Induction : Research indicated that this compound could enhance caspase-3 activity significantly, suggesting that it promotes apoptosis in cancer cells at specific concentrations .
- Cell Cycle Analysis : Flow cytometry results indicated that treatment with the compound led to an increase in the S-phase population of treated cells, implying a blockade in DNA replication processes typical of kinase inhibitors .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole?
Answer:
The synthesis typically involves a multi-step approach:
Alkylation: React 2-mercaptobenzimidazole with 2-methylbenzyl chloride in a polar aprotic solvent (e.g., DMF) using a base (e.g., NaH) to form the thioether intermediate, 1-(2-methylbenzyl)-2-(methylthio)-1H-benzo[d]imidazole .
Oxidation: Treat the thioether with oxone (a potassium peroxymonosulfate oxidant) in a methanol-water mixture to convert the methylthio group to methylsulfonyl .
Key Considerations:
- Monitor reaction progress via TLC and optimize temperature (e.g., 0–25°C for oxidation).
- Purify intermediates using column chromatography (e.g., silica gel with ethyl acetate/hexane).
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- 1H/13C NMR: Identify aromatic protons (δ 7.0–8.0 ppm), methylbenzyl substituents (δ 2.4–2.6 ppm for –CH3), and sulfonyl group electronic effects .
- IR Spectroscopy: Confirm sulfonyl (S=O) stretching vibrations at ~1300–1150 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]+: ~329.1 g/mol) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound's kinase inhibition profile?
Answer:
- Substituent Variation: Compare analogues with different benzyl (e.g., 4-fluoro, 4-chloro) or sulfonyl groups to assess potency against kinases like EGFR or BRAF V600E .
- Docking Studies: Use software (e.g., AutoDock) to model interactions between the methylsulfonyl group and kinase ATP-binding pockets. Hydrogen bonding with Lys721 in EGFR is a key target .
- In Vitro Assays: Measure IC50 values using kinase inhibition assays (e.g., ADP-Glo™) under standardized conditions (pH 7.4, 37°C) .
Advanced: What strategies address poor aqueous solubility in preclinical studies?
Answer:
- Salt Formation: Synthesize hydrochloride salts (common for benzimidazoles) to enhance solubility .
- Co-Solvents: Use cyclodextrin complexes or PEG-based formulations for in vivo administration .
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Data Contradiction: How to resolve discrepancies in reported biological activity across studies?
Answer:
- Standardization: Use identical cell lines (e.g., HeLa for cytotoxicity) and assay protocols (e.g., MTT vs. resazurin).
- Purity Validation: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Control Compounds: Include reference inhibitors (e.g., erlotinib for EGFR) to benchmark activity .
Advanced: What in silico tools predict the compound's pharmacokinetic and toxicity profiles?
Answer:
- ADMET Prediction: Use SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 inhibition, and hERG cardiotoxicity risks .
- Molecular Dynamics (MD): Simulate blood-brain barrier penetration using GROMACS .
Basic: How to characterize crystallographic properties of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (solvent: DCM/hexane) and analyze space group/unit cell parameters .
- Powder XRD: Compare experimental patterns with simulated data (Mercury software) to confirm phase purity .
Advanced: What mechanistic insights explain its antitumor activity in resistant cell lines?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
